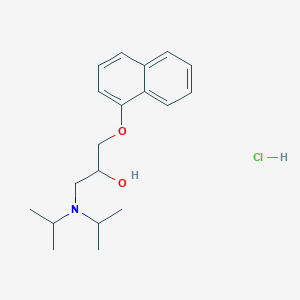
1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DIAN, is a chemical compound that belongs to the class of beta-adrenergic receptor agonists. It is commonly used in scientific research to study the mechanisms of beta-adrenergic receptor signaling and its effects on various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Drug Metabolism and Derivatization
An extracellular peroxygenase from Agrocybe aegerita was shown to catalyze the H2O2-dependent hydroxylation of propranolol, a compound closely related to 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol, to yield human drug metabolites. This demonstrates the potential for using fungal enzymes in the synthesis of drug metabolites, providing a versatile and scalable approach for generating these compounds with high isomeric purity and yield (Kinne et al., 2009).
Pharmacological Activity Studies
Research into the metabolic pathways of 2,6-diisopropylnaphthalene (DIPN), a structural analog, in rats revealed that metabolism occurs through oxidation of the isopropyl chain. This study identified major urinary metabolites, providing insights into the metabolism of compounds with similar structures and highlighting the importance of metabolic studies in understanding the pharmacokinetics of drugs (Kojima et al., 1982).
Photochemistry and Photophysics
A study on propranolol's photochemistry, another closely related compound, demonstrated the efficient production of its triplet state and the ability to transfer energy to oxygen, sensitizing singlet oxygen formation. This insight into the photodegradation pathways can inform the development of photostable drug formulations and the understanding of drug-light interactions (Sortino et al., 2002).
Chemosensory Applications
The development of chemosensors based on structural analogs for detecting metal ions like Al(III) showcases the potential for utilizing these compounds in environmental monitoring and biomedical diagnostics. The study of 1-[(3-hydroxypyridin-2-ylamino)methylene]naphthalen-2(1H)-one highlights its application as a chemosensor for Al(III), indicating a broader utility of such compounds in sensitive and selective detection technologies (Ding et al., 2013).
Anticancer Research
Analogous compounds to 1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol have been explored for anticancer properties. For example, HUHS1015, a naftopidil analog, was synthesized and found to induce cell death across a variety of human cancer cell lines, suggesting the potential for developing new anticancer drugs based on modifications of this chemical structure (Nishizaki et al., 2014).
Propiedades
IUPAC Name |
1-[di(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2.ClH/c1-14(2)20(15(3)4)12-17(21)13-22-19-11-7-9-16-8-5-6-10-18(16)19;/h5-11,14-15,17,21H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRPKDRCRGRUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=CC2=CC=CC=C21)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diisopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

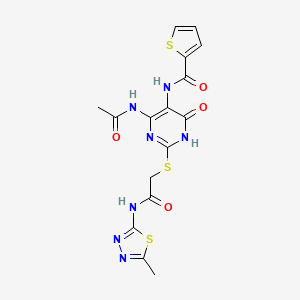
![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2832813.png)
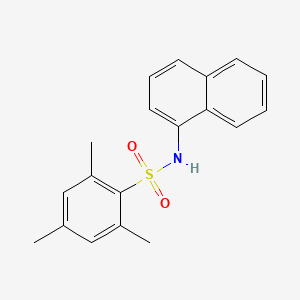


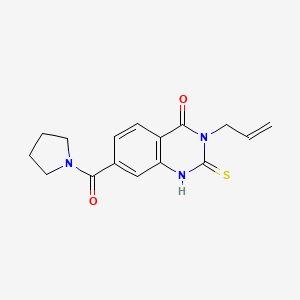
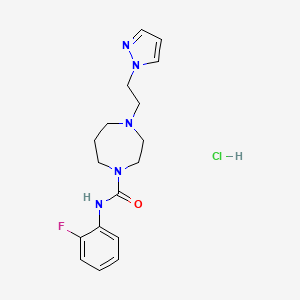
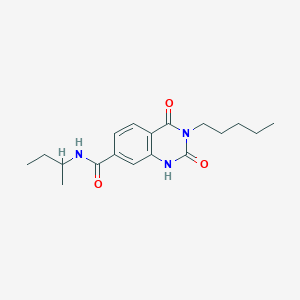
![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)

![4-(dimethylamino)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]benzamide](/img/structure/B2832828.png)
![N-(2-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2832830.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2832833.png)